molecular formula C13H11N3O2 B5555626 N-[2-(aminocarbonyl)phenyl]isonicotinamide

N-[2-(aminocarbonyl)phenyl]isonicotinamide

Cat. No. B5555626
M. Wt: 241.24 g/mol
InChI Key: USDVOLDWRMEYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(aminocarbonyl)phenyl]isonicotinamide” is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is an amide form of isonicotinic acid .


Molecular Structure Analysis

The molecular structure of “N-[2-(aminocarbonyl)phenyl]isonicotinamide” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to an isonicotinamide group . The InChI code for this compound is 1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) .


Physical And Chemical Properties Analysis

“N-[2-(aminocarbonyl)phenyl]isonicotinamide” is likely to be a solid at room temperature, given its structural similarity to other solid amides . It is expected to be soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .

Scientific Research Applications

Urease Inhibition

N-(2-carbamoylphenyl)pyridine-4-carboxamide: derivatives have been explored as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process in the nitrogen cycle. Inhibiting urease can be beneficial in treating diseases caused by ureolytic bacteria, such as gastric and duodenal ulcers, and in agricultural settings to reduce the loss of urea-based fertilizers .

Antimicrobial Activity

The pyridine carboxamide scaffold, which includes N-(2-carbamoylphenyl)pyridine-4-carboxamide , has been associated with significant antimicrobial potency. The structure-activity relationship studies suggest that modifications to the pyridine core can enhance antimicrobial activity, making these compounds valuable in the development of new antibiotics .

Tuberculosis Treatment

Pyridine carboxamide-based scaffolds, such as N-(2-carbamoylphenyl)pyridine-4-carboxamide , have been identified as promising hits against Mycobacterium tuberculosis . This discovery is crucial as tuberculosis remains one of the top infectious disease killers globally. The optimization of these compounds could lead to effective treatments for tuberculosis .

Enzymatic Reaction Studies

The pyridine nucleus of N-(2-carbamoylphenyl)pyridine-4-carboxamide is structurally similar to several coenzymes and vitamins involved in enzymatic reactions. This similarity allows researchers to use the compound as a model to study the mechanisms of these biological processes and to design enzyme inhibitors .

Drug Design and Synthesis

N-(2-carbamoylphenyl)pyridine-4-carboxamide: serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features make it a versatile building block for crafting novel drug molecules, particularly in the field of medicinal chemistry where pyridine derivatives are prevalent .

Proteomics Research

This compound is also used in proteomics research, where it may serve as a reagent or a structural analog in the study of protein interactions and functions. Its unique chemical properties can help elucidate the role of similar structures in biological systems .

properties

IUPAC Name

N-(2-carbamoylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-12(17)10-3-1-2-4-11(10)16-13(18)9-5-7-15-8-6-9/h1-8H,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDVOLDWRMEYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.